

(S)-3-Methylmorpholine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

Cat. No.: B1320890

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CAS Number: 1022094-03-6

This technical guide provides an in-depth overview of (S)-**3-Methylmorpholine hydrochloride**, a key chiral intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

(S)-**3-Methylmorpholine hydrochloride** is the hydrochloride salt of (S)-3-Methylmorpholine. The introduction of the methyl group at the C-3 position creates a chiral center, making it a valuable building block for stereospecific synthesis.

Table 1: Chemical Identifiers and Synonyms

Parameter	Value
CAS Number	1022094-03-6
Molecular Formula	C ₅ H ₁₂ ClNO
Molecular Weight	137.61 g/mol
Synonyms	(3S)-3-Methylmorpholine hydrochloride, (S)-3-Methylmorpholine HCl, (3S)-Methylmorpholine hydrochloride, (S)-3-Methylmorpholine chloride

Table 2: Physicochemical Properties

Property	Value
Physical Form	White to off-white crystalline powder
Melting Point	>200 °C
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)
Purity	Typically >97%

Synthesis and Characterization

While multiple synthetic routes to morpholines and their derivatives exist, a common approach to synthesizing chiral 3-methylmorpholine involves the reduction of a chiral morpholin-3-one precursor. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of (S)-3-Methylmorpholine from (S)-5-Methylmorpholin-3-one

This protocol is a representative method for the synthesis of the free base, which can then be converted to the hydrochloride salt.

Materials:

- (S)-5-methylmorpholin-3-one
- Lithium aluminum hydride (LAH)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 2N Sodium hydroxide solution
- Anhydrous sodium sulfate

- Diatomaceous earth
- 2% Methanol in dichloromethane

Procedure:

- Suspend lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran in a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet at 0°C.
- Dissolve (S)-5-methylmorpholin-3-one in anhydrous tetrahydrofuran and add it dropwise to the LAH suspension at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Carefully quench the reaction by the sequential dropwise addition of water, followed by a 2N sodium hydroxide solution, and then more water, while maintaining a low temperature.
- Stir the resulting mixture for 30 minutes.
- Add a 2% methanol in dichloromethane solution and continue stirring for 1 hour.
- Filter the crude product through a pad of diatomaceous earth.
- Dry the filtrate over anhydrous sodium sulfate.
- Concentrate the filtrate under reduced pressure at a low temperature (20-25°C) to yield (S)-3-methylmorpholine.

Conversion to Hydrochloride Salt:

The resulting (S)-3-methylmorpholine free base can be dissolved in a suitable solvent like diethyl ether or isopropanol and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the (S)-3-**Methylmorpholine hydrochloride** salt, which can then be collected by filtration and dried.

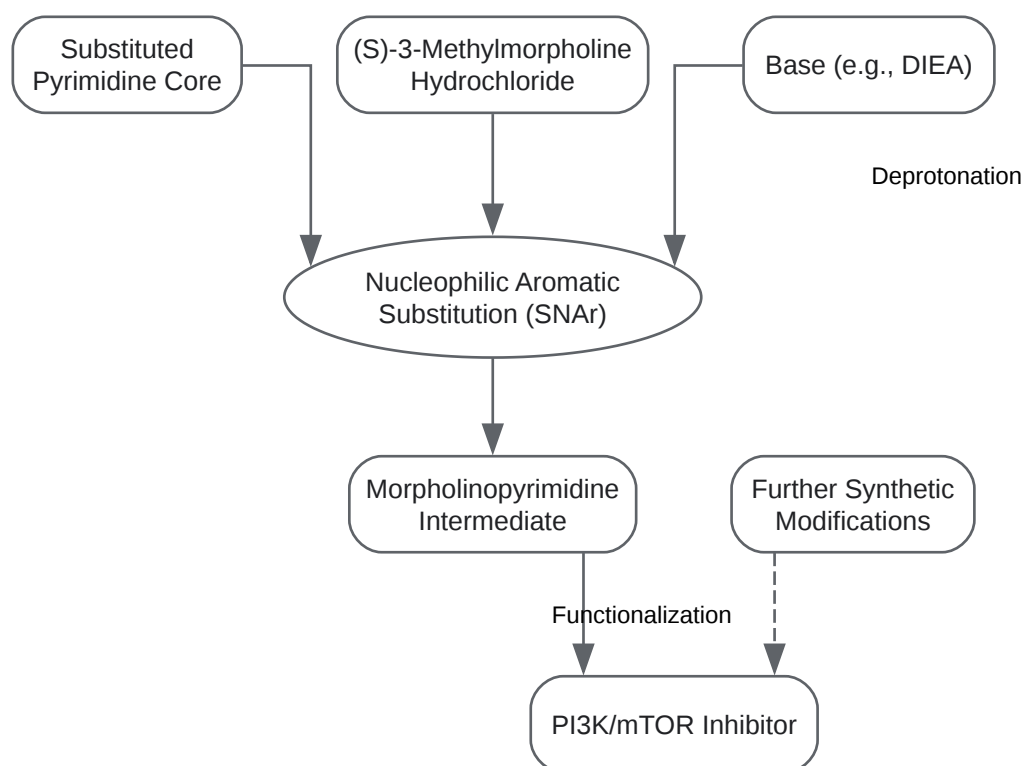
Applications in Drug Development

(S)-3-Methylmorpholine hydrochloride is a crucial building block in the synthesis of various pharmaceutical candidates, most notably as a key component of morpholinopyrimidine derivatives that act as inhibitors of the PI3K/mTOR signaling pathway.[1]

Role in PI3K/mTOR Inhibitor Synthesis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase hinge region.[1] The use of the chiral (S)-3-methylmorpholine allows for stereospecific interactions that can enhance potency and selectivity.[2][3]

Below is a generalized workflow for the synthesis of morpholinopyrimidine-based PI3K/mTOR inhibitors.

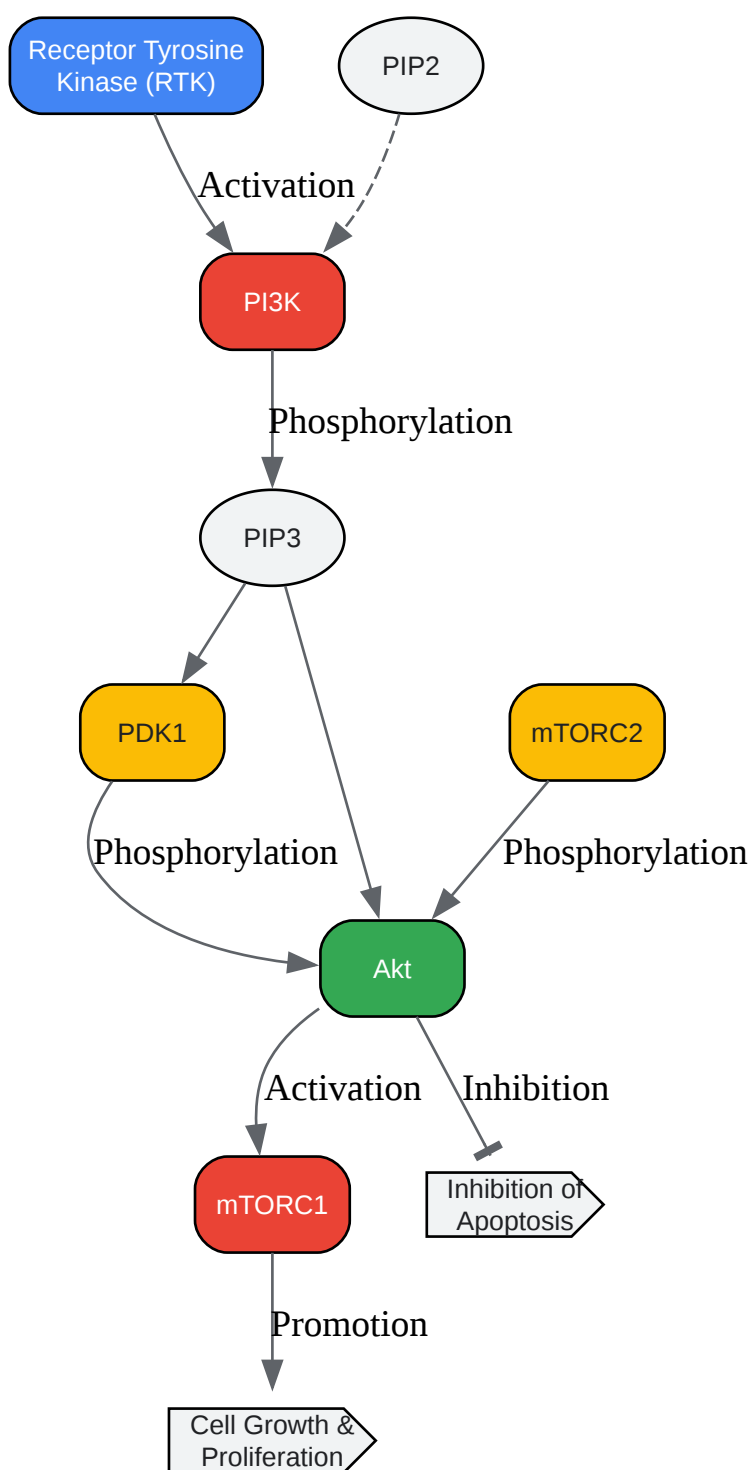


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Caption: Synthetic workflow for PI3K/mTOR inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling. Inhibitors developed using (S)-**3-Methylmorpholine hydrochloride** often target PI3K and/or mTOR to disrupt this pathway and induce apoptosis in cancer cells.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling

(S)-**3-Methylmorpholine hydrochloride** should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a summary of the available information on (S)-**3-Methylmorpholine hydrochloride** for research and development purposes. Researchers should consult the primary literature for more detailed information on specific applications and protocols.

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